Coenzyme Q7

Content Navigation

For T. cruzi drug screening, substituting CoQ10 invalidates mitochondrial assays. Coenzyme Q7 is the native electron carrier in this parasite, ensuring biologically relevant results. • Native T. cruzi CoQ - correct cofactor for trypanocidal studies. • Unique LC-MS retention - reliable internal standard for CoQ9/10 quantification. • Defined chain length - comparator for membrane fluidity and CoQ synthome research.

CAS Number

Product Name

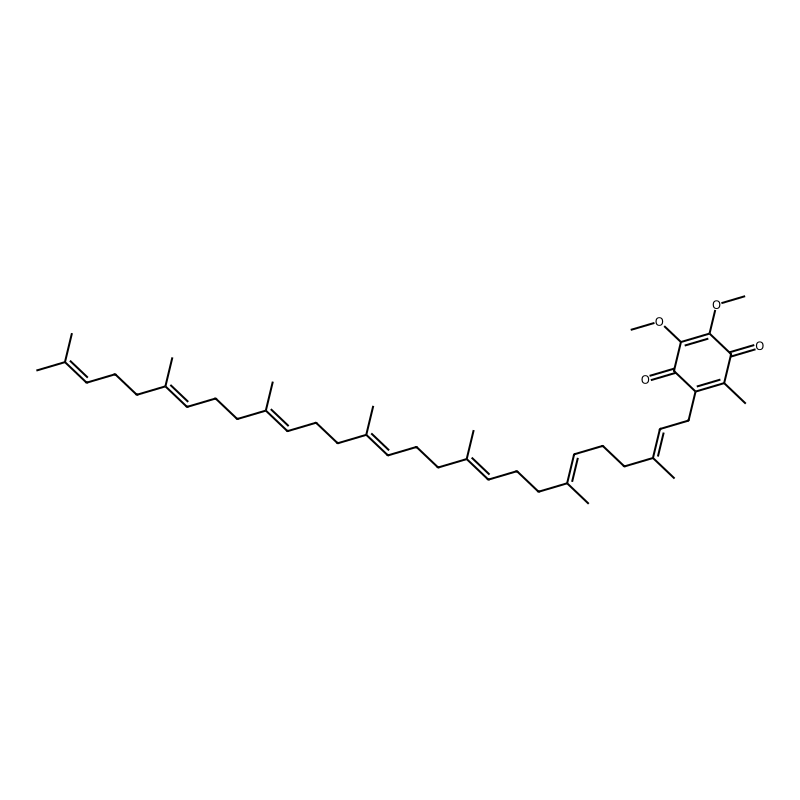

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Coenzyme Q7 (CoQ7) is a member of the ubiquinone family, a class of lipid-soluble antioxidants and essential electron carriers in cellular respiration. Structurally, it consists of a redox-active benzoquinone head and a polyisoprenoid tail containing seven isoprene units. This specific tail length distinguishes it from more common homologs like Coenzyme Q10 (CoQ10) in humans or Coenzyme Q9 (CoQ9) in rodents, and this structural difference is the primary determinant of its unique physicochemical properties and biological specificity. Procurement decisions for CoQ homologs are driven by this tail length, which dictates the compound's suitability for specific biological model systems and biochemical assays.

Research Fit

Substituting Coenzyme Q7 with more common homologs like CoQ10 or CoQ6 is often invalid due to strict biological specificity. Many organisms and enzymes have evolved to recognize and utilize a CoQ molecule with a precise isoprenoid tail length. For example, in the protozoan parasite *Trypanosoma cruzi*, the endogenous ubiquinone pool is primarily composed of shorter-chain homologs like CoQ7 and CoQ9, not CoQ10. Using CoQ10 in studies of such organisms would introduce a non-native cofactor, potentially leading to incorrect conclusions about metabolism, drug susceptibility, or electron transport chain kinetics. Therefore, for biologically relevant and reproducible results in specific model systems, procuring the exact native homolog is critical.

Substitution Risk

References

- [1] Nara, T., et al. The ubiquinone synthesis pathway is a promising drug target for Chagas disease. PLOS Neglected Tropical Diseases (2021).

- [2] Santos, J., et al. Specificity of coenzyme Q10 for a balanced function of respiratory chain and endogenous ubiquinone biosynthesis in human cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics (2005).

- [3] Baláž, Š., et al. Nourishing and health benefits of coenzyme Q10. Czech Journal of Food Sciences (2009).

Essential Cofactor for Specific Microbial and Parasitic Model Systems

Coenzyme Q7 is a critical component in specific non-mammalian biological systems. For instance, the protozoan parasite *Trypanosoma cruzi*, the causative agent of Chagas disease, utilizes shorter-chain ubiquinones, including CoQ7 and CoQ9, for its respiratory chain and redox balance. Studies targeting the ubiquinone synthesis pathway in this organism have identified it as a promising drug target. In these contexts, using the human-dominant CoQ10 as a substitute would be biologically inappropriate and could confound experimental results.

| Evidence Dimension | Endogenous Ubiquinone Form |

| Target Compound Data | CoQ7 is a naturally occurring ubiquinone homolog in specific protozoa like *T. cruzi*. |

| Comparator Or Baseline | CoQ10 is the predominant form in humans; CoQ9 in rodents; CoQ6 in *S. cerevisiae*. |

| Quantified Difference | Qualitative difference in native isoprenoid chain length (7 units vs. 10, 9, or 6 units). |

| Conditions | In vivo biological systems of specific microorganisms and parasites. |

For researchers studying organisms where CoQ7 is the native electron carrier, procuring this specific homolog is essential for biological accuracy and relevance.

Differentiated Thermal Properties Compared to Longer-Chain Homologs

The length of the isoprenoid side-chain directly influences the thermotropic properties of ubiquinones. In differential scanning calorimetry (DSC) analyses, Coenzyme Q7 exhibits a distinct thermal profile compared to its longer-chain counterparts. The cooling transition from a liquid to a crystalline state occurs at a lower temperature for CoQ7 than for CoQ8, CoQ9, and CoQ10. Conversely, during heating, the main crystalline-to-liquid phase transition temperature is lower for CoQ7 than for the longer homologs, a trend that increases with chain length.

| Evidence Dimension | Crystalline-to-Liquid Phase Transition Temperature (Melting Point) |

| Target Compound Data | CoQ7: ~31°C |

| Comparator Or Baseline | CoQ10: ~49°C |

| Quantified Difference | CoQ7 has a melting point approximately 18°C lower than CoQ10. |

| Conditions | Analysis by differential scanning calorimetry (DSC). |

This lower melting point affects its handling, solubility characteristics, and behavior in membrane-reconstitution assays, making it a distinct material for biophysical studies and formulation development.

Utility as a Non-Native Probe for Studying CoQ Biosynthesis Pathways

In organisms that endogenously produce a different CoQ homolog, CoQ7 serves as a valuable tool for dissecting enzyme specificity and pathway dynamics. For example, in *Saccharomyces cerevisiae*, which naturally synthesizes CoQ6, the introduction of CoQ7 or its precursors can probe the substrate flexibility of the CoQ biosynthesis machinery (the 'CoQ synthome'). While some enzymes in the pathway, such as the human hydroxylase COQ7, show little specificity for tail length in vitro, the efficiency of the entire multi-enzyme complex in vivo can be sensitive to non-native tail lengths. This makes CoQ7 a critical procurement choice for researchers investigating the constraints and mechanisms of ubiquinone synthesis.

| Evidence Dimension | Substrate Specificity in Biosynthesis |

| Target Compound Data | CoQ7 acts as a specific, non-native substrate to probe the CoQ biosynthetic pathway in model organisms like *S. cerevisiae*. |

| Comparator Or Baseline | CoQ6 is the native product in *S. cerevisiae*. CoQ10 is the native product in humans. |

| Quantified Difference | Enables qualitative and quantitative assessment of enzyme promiscuity and pathway bottlenecks. |

| Conditions | In vivo or in vitro reconstitution assays of CoQ biosynthesis, particularly in yeast. |

This application justifies procuring CoQ7 not as a direct biological equivalent, but as a specific molecular probe to elucidate fundamental enzymatic processes.

Studying Parasite Metabolism and Drug Development for Chagas Disease

For researchers investigating the biology of *Trypanosoma cruzi* or screening for new trypanocidal drugs, CoQ7 is the biologically correct ubiquinone to use in assays. As a native electron carrier in this parasite, its use ensures that studies of mitochondrial function and drug-target interaction are relevant.

Biophysical Analysis of Membrane Dynamics and Protein-Lipid Interactions

The distinct thermotropic properties and lower melting point of CoQ7 make it a valuable comparator to CoQ10 in studies of artificial membranes. It allows for systematic investigation of how isoprenoid chain length affects membrane fluidity, phase behavior, and the function of reconstituted membrane proteins.

Elucidating Substrate Specificity in Coenzyme Q Biosynthesis

In genetic and biochemical studies of CoQ synthesis, particularly in yeast models, CoQ7 serves as a specific tool. Its use as a non-native substrate can reveal the functional constraints of the multi-enzyme 'CoQ synthome', helping to identify which components are responsible for determining the final tail length of the molecule.

Internal Standard for Mass Spectrometry-Based Quantification

Due to its similar chemical structure but different mass, CoQ7 is frequently used as an internal standard for the precise quantification of other CoQ homologs (like CoQ9 and CoQ10) in biological samples via HPLC or LC-MS. Its distinct retention time and mass-to-charge ratio allow for accurate normalization during sample extraction and analysis.

Application Fit

References

- [1] Nara, T., et al. The ubiquinone synthesis pathway is a promising drug target for Chagas disease. PLOS Neglected Tropical Diseases (2021).

- [2] Pérez-Molina, J. A., & Molina, I. Chagas disease. The Lancet (2018).

- [3] Stidham, M. A., et al. The thermotropic properties of coenzyme Q10 and its lower homologues. Biochimica et Biophysica Acta (BBA) - Biomembranes (1984).

- [4] Awad, A. M., et al. Coenzyme Q biosynthesis in Saccharomyces cerevisiae: new insights into the role of the Coq polypeptide complex. IUBMB Life (2018).

- [5] Tivodar, S. et al. Coenzyme Q10 Phytosome Formulation Improves CoQ10 Bioavailability and Mitochondrial Functionality in Cultured Cells. Antioxidants (2021).

- [6] Tivodar, S. et al. (PDF) Coenzyme Q10 Phytosome Formulation Improves CoQ10 Bioavailability and Mitochondrial Functionality in Cultured Cells. ResearchGate (2021).

XLogP3

UNII

Other CAS

Wikipedia

Explore Compound Types